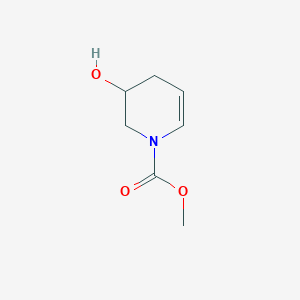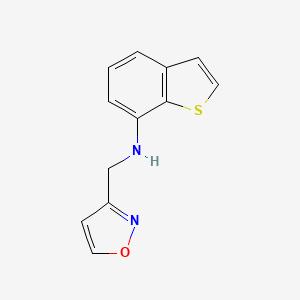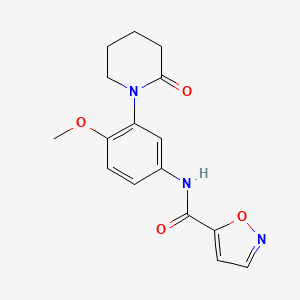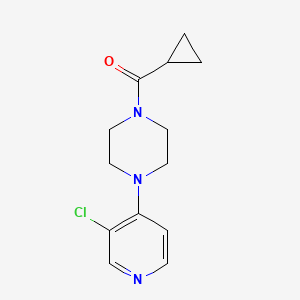
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate is a chemical compound that is part of a broader class of tetrahydropyridine derivatives. These compounds have been the subject of various studies due to their potential biological activities and chemical properties. For instance, hydroxylated derivatives of tetrahydropyridine analogs have been shown to inhibit dihydropteridine reductase, an enzyme involved in the synthesis of neurotransmitters like dopamine and serotonin .
Synthesis Analysis
The synthesis of tetrahydropyridine derivatives can be complex and involves multiple steps. For example, methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were prepared from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates using the Vilsmeier–Haack reagent followed by treatment with hydrazine . Another study reported the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a research program targeting anti-inflammatory agents . Additionally, the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with manganese dioxide yielded 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, demonstrating the versatility of oxidation reactions in modifying the tetrahydropyridine scaffold .
Molecular Structure Analysis
The molecular structure of tetrahydropyridine derivatives has been analyzed using various spectroscopic methods. For instance, the conformational and NBO analysis of cis and trans isomers of methyl-1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carboline-3-carboxylate was carried out using NMR spectra and DFT calculations . The study revealed insights into the electronic effects influencing the chemical shifts in these molecules.
Chemical Reactions Analysis
Tetrahydropyridine derivatives participate in a variety of chemical reactions. Photochemical [2 + 2]-cycloadditions have been performed with 1-methoxycarbonyl-substituted dihydropyridinone, showing high regioselectivity and the ability to suppress side reactions like photodimerization under certain conditions . Oxidative conversions of 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by potassium permanganate have also been studied, revealing reactions such as lactamization and aromatization .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyridine derivatives are influenced by their molecular structure. The photoreaction of methyl 4-pyridinecarboxylate in methanol, for example, was found to be atmosphere dependent, with different positions on the pyridine ring being functionalized under oxygen or nitrogen . The properties of these compounds, such as their absorption spectra, PMR spectra, and pKa values, are important for understanding their behavior in chemical and biological systems .
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate plays a significant role in synthetic chemistry, particularly in the synthesis of complex molecules. For instance, it is used in the synthesis of novel molecules with potential anti-inflammatory properties. Moloney (2001) described the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, highlighting its relevance to structurally related compounds known for their anti-inflammatory activity (Moloney, 2001). Furthermore, Zhu, Lan, and Kwon (2003) explored the [4 + 2] annulation reactions involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, leading to the synthesis of tetrahydropyridine derivatives with complete regioselectivity. This work underscores the compound's utility in creating highly functionalized tetrahydropyridines, showcasing its versatility in organic synthesis (Zhu et al., 2003).
Biochemical Research
In the realm of biochemical research, the applications of Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate extend to studies on DNA and RNA methylation dynamics. Notably, Wu and Zhang (2017) reviewed the role of TET dioxygenase-mediated oxidation in the active DNA demethylation process, which involves the conversion of 5-methylcytosine to its oxidized forms. This process is crucial for understanding gene expression regulation and the epigenetic mechanisms underlying various biological contexts (Wu & Zhang, 2017). Additionally, the work by Kohli and Zhang (2013) elaborated on the importance of TET enzymes and TDG in the dynamics of DNA demethylation, highlighting the intricate processes that modulate cytosine modifications and their implications for genome stability and transcription (Kohli & Zhang, 2013).
Zukünftige Richtungen
The future directions in the research of “Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate” and its derivatives could involve the development of more innovative methods for their synthesis . Additionally, the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents, could be a potential area of study .
Wirkmechanismus
Target of Action
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate is a derivative of tetrahydropyridines (THPs), a class of compounds that have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents Thps and their derivatives have been found to possess biologically active properties .
Mode of Action
It is known that thps and their derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thps and their derivatives have been found to interact with various biochemical pathways, leading to a range of effects .
Result of Action
Thps and their derivatives have been found to possess biologically active properties, suggesting that they may have a range of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2,4,6,9H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEZJHQZPXGAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC(CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516604.png)


![2-Chloro-N-[[4-(difluoromethyl)-1-methoxycyclohexyl]methyl]acetamide](/img/structure/B2516609.png)



![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2516615.png)

![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)
![N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide](/img/structure/B2516621.png)

